molecular formula C12H18N2 B1625795 N-Phenylazepan-4-amine CAS No. 74134-07-9

N-Phenylazepan-4-amine

Cat. No. B1625795
CAS RN: 74134-07-9
M. Wt: 190.28 g/mol
InChI Key: SWBFERKHHLUJQP-UHFFFAOYSA-N
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Description

N-Phenylazepan-4-amine is a chemical compound with the CAS Number: 1522755-17-4 . It has a molecular weight of 190.29 and is stored at a temperature of 4°C . The compound is in liquid form .


Synthesis Analysis

While specific synthesis methods for N-Phenylazepan-4-amine were not found, general amine synthesis methods can be applied. These include reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The IUPAC name for N-Phenylazepan-4-amine is 1-phenyl-4-azepanamine . The InChI Code is 1S/C12H18N2/c13-11-5-4-9-14 (10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 .


Physical And Chemical Properties Analysis

N-Phenylazepan-4-amine is a liquid at room temperature . The compound is stored at a temperature of 4°C .

Safety and Hazards

N-Phenylazepan-4-amine has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name

N-phenylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12/h1-3,5-6,12-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBFERKHHLUJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506189
Record name N-Phenylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylazepan-4-amine

CAS RN

74134-07-9
Record name N-Phenylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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